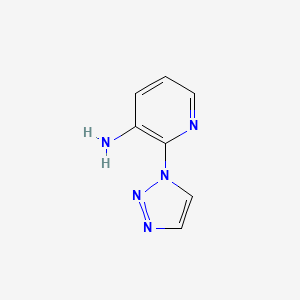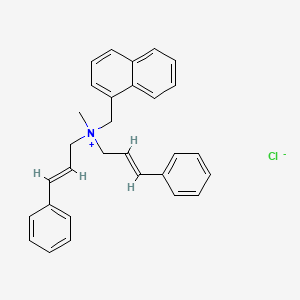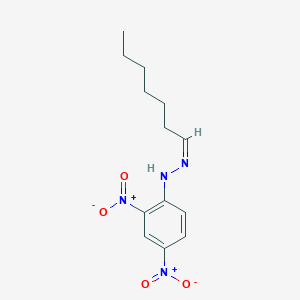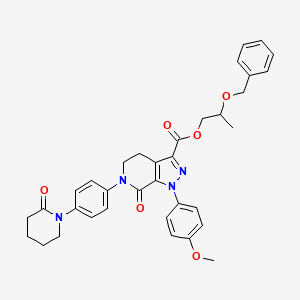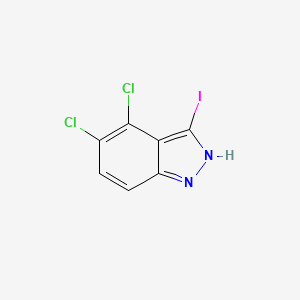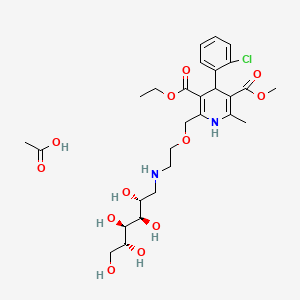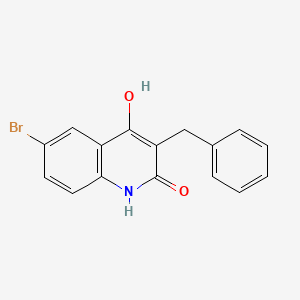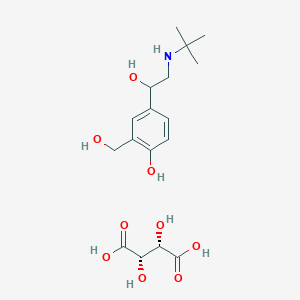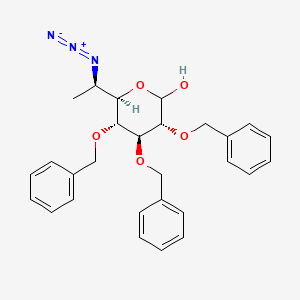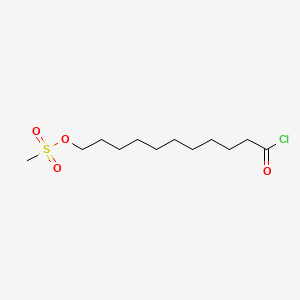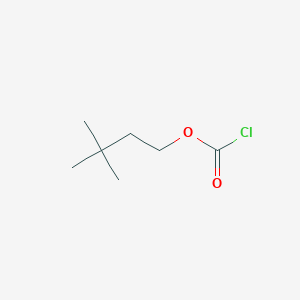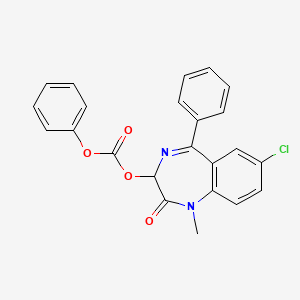
1H-1,4-Benzodiazepine, carbonic acid deriv. (ZCI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) is a compound belonging to the benzodiazepine family, which is known for its wide range of biological activities and therapeutic applications. Benzodiazepines are commonly used as tranquilizers, sedatives, and anticonvulsants. The carbonic acid derivative of 1H-1,4-benzodiazepine adds a unique functional group to the core structure, potentially enhancing its pharmacological properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,4-benzodiazepine derivatives typically involves the formation of the benzodiazepine ring system through various cyclization reactions. One efficient method reported involves a one-pot synthesis via the carbonylative Sonogashira reaction and aza-Michael addition cyclocondensation . This method uses a Pd-catalyzed carbonylative coupling of iodobenzene with terminal alkynes to form 1,3-ynones, followed by cyclocondensation under mild conditions to yield the benzodiazepine derivative.
Industrial Production Methods: Industrial production of benzodiazepine derivatives often employs continuous flow synthesis platforms, which allow for the efficient and scalable production of these compounds. This method ensures high yields and consistent quality of the final product .
化学反应分析
Types of Reactions: 1H-1,4-Benzodiazepine derivatives undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation or alkylation of the benzodiazepine ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Halogenation using N-bromosuccinimide (NBS) or alkylation using alkyl halides.
Major Products: The major products formed from these reactions include various substituted benzodiazepine derivatives with altered pharmacological properties .
科学研究应用
1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential as a therapeutic agent in treating anxiety, insomnia, and seizures.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1H-1,4-benzodiazepine derivatives involves binding to the gamma-aminobutyric acid (GABA) receptor in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative, anxiolytic, and anticonvulsant effects. The carbonic acid derivative may interact with additional molecular targets, potentially offering unique therapeutic benefits .
相似化合物的比较
Chlordiazepoxide: The first benzodiazepine discovered, used as a tranquilizer.
Uniqueness: 1H-1,4-Benzodiazepine, carbonic acid derivative (ZCI) stands out due to its unique functional group, which may enhance its pharmacological profile compared to other benzodiazepines. This derivative may offer improved efficacy, reduced side effects, or novel therapeutic applications .
属性
分子式 |
C23H17ClN2O4 |
|---|---|
分子量 |
420.8 g/mol |
IUPAC 名称 |
(7-chloro-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl) phenyl carbonate |
InChI |
InChI=1S/C23H17ClN2O4/c1-26-19-13-12-16(24)14-18(19)20(15-8-4-2-5-9-15)25-21(22(26)27)30-23(28)29-17-10-6-3-7-11-17/h2-14,21H,1H3 |
InChI 键 |
ZNXDFWSVYDSSGC-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C=C(C=C2)Cl)C(=NC(C1=O)OC(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


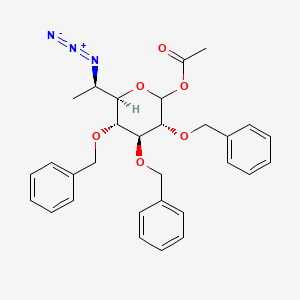
![3a,6,7,9a-Tetrahydro-1,3,2-dioxathiolo[4,5-c]azocine-5(4H)-carboxylic Acid Phenylmethyl Ester 2-Oxide](/img/structure/B13845369.png)

